3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound features a unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and stability. The presence of amino and difluoro groups further enhances its chemical properties, making it a valuable building block for drug development and other scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-difluorobicyclo[111]pentane-1-carboxylic acid hydrochloride typically involves multiple steps One common method starts with the preparation of a bicyclo[11For instance, a one-pot synthesis approach can be employed, where an α-allyldiazoacetate precursor undergoes cyclopropanation and subsequent reaction with difluorocarbene . This method is efficient and allows for the rapid generation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often include the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize any potential side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the amino and difluoro groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of new drugs due to its unique structural properties and potential biological activity . Additionally, this compound finds applications in the pharmaceutical industry for the design of novel therapeutic agents .
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the amino and difluoro groups allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may target enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride include other bicyclo[1.1.1]pentane derivatives, such as 3-(tert-butoxycarbonyl)amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid .
Uniqueness: What sets this compound apart is its specific combination of functional groups and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C6H8ClF2NO2 |
---|---|
Molekulargewicht |
199.58 g/mol |
IUPAC-Name |
3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7F2NO2.ClH/c7-6(8)4(3(10)11)1-5(6,9)2-4;/h1-2,9H2,(H,10,11);1H |
InChI-Schlüssel |
UTIYRJUDVULZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2(F)F)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.